Ethyl 10H-phenothiazin-2-ylcarbamate

Description

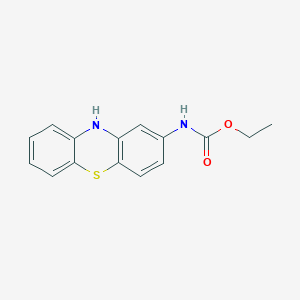

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(10H-phenothiazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-2-19-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)20-14/h3-9,17H,2H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCBPVYEETWLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958752 | |

| Record name | Ethyl hydrogen 10H-phenothiazin-2-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37711-29-8 | |

| Record name | Ethyl N-10H-phenothiazin-2-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37711-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen 10H-phenothiazin-2-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 10H-phenothiazin-2-ylcarbamate in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 10H-phenothiazin-2-ylcarbamate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Ethyl 10H-phenothiazin-2-ylcarbamate (CAS No. 37711-29-8) is a heterocyclic organic compound built upon the privileged phenothiazine scaffold.[1][2] The phenothiazine tricycle is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, most notably first-generation antipsychotics.[3] Its derivatives, however, exhibit a vast therapeutic potential, including anticancer, antifungal, and anti-inflammatory properties.[4][5][6] Ethyl 10H-phenothiazin-2-ylcarbamate serves as a crucial chemical building block for the synthesis of more complex molecules that leverage this potent scaffold.[2] Research into its analogs has pointed towards potential applications in developing novel agents for the central nervous system (CNS), such as antipsychotic and antidepressant drugs.[2]

A comprehensive understanding of the physicochemical properties of this intermediate is paramount for drug development professionals. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed analysis of the known and predicted physicochemical characteristics of Ethyl 10H-phenothiazin-2-ylcarbamate, offers expert insight into the causality behind these properties, and presents standardized protocols for their experimental determination.

Section 1: Core Molecular and Physical Characteristics

The fundamental identity and physical nature of a compound are the starting points for all further investigation. These core attributes are summarized below.

| Property | Data | Source(s) |

| CAS Number | 37711-29-8 | [1][7][8][9] |

| Molecular Formula | C₁₅H₁₄N₂O₂S | [1][2][7][8][9] |

| Molecular Weight | 286.35 g/mol | [1][2][8][9] |

| Common Synonyms | Ethyl N-10H-phenothiazin-2-ylcarbamate; 2-(Ethoxycarbonylamino)phenothiazine; Phenothiazine-2-carbamic acid, ethyl ester | [1][9] |

While specific experimental data for properties like melting and boiling points are not widely published in the literature, supplier information suggests the compound is a solid at room temperature, with recommended storage conditions at 2-8°C under light protection.[2][8][9] The lack of definitive melting point data represents a critical data gap. The melting point is not merely a measure of physical state but a crucial indicator of purity. A sharp, defined melting range is a primary criterion for sample quality in any research or development setting.

Section 2: Solubility and Partitioning Behavior (LogP)

The solubility and lipophilicity of a drug candidate are pivotal determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Qualitative Solubility: Ethyl 10H-phenothiazin-2-ylcarbamate is described as having moderate solubility in organic solvents and limited solubility in water.[1] This profile is characteristic of the phenothiazine class.[1]

-

Causality: The molecule's behavior is a direct consequence of its structure. The large, tricyclic, and aromatic phenothiazine core is inherently nonpolar and hydrophobic, driving its affinity for organic solvents. The ethyl carbamate group adds some polar character through its carbonyl (C=O) and amine (N-H) functionalities, which can participate in hydrogen bonding. However, this is insufficient to overcome the hydrophobicity of the large scaffold, resulting in poor aqueous solubility.

Octanol-Water Partition Coefficient (LogP): The LogP value is a quantitative measure of lipophilicity. While experimental data is scarce, computational models provide a valuable estimate.

| Parameter | Predicted Value | Significance |

| LogP | 4.46 | High Lipophilicity |

-

Expert Insight: A LogP value of 4.46 indicates that the compound is significantly more soluble in an oily, nonpolar environment (like octanol, a surrogate for cell membranes) than in an aqueous one.[8] This high lipophilicity suggests a strong potential for crossing biological membranes, including the blood-brain barrier, which is a desirable trait for CNS-targeted agents. However, it also raises flags for potential issues such as low bioavailability due to poor aqueous solubility, nonspecific binding to proteins and tissues, and potential for metabolic instability.

Section 3: Spectroscopic and Structural Data

Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. Although a full experimental dataset for Ethyl 10H-phenothiazin-2-ylcarbamate is not publicly available, predicted mass spectrometry data and an analysis of expected spectral features provide a robust framework for its identification.

Predicted Mass Spectrometry Data: The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are critical for its identification via mass spectrometry.[10]

| Adduct | Predicted m/z |

| [M+H]⁺ | 287.08488 |

| [M+Na]⁺ | 309.06682 |

| [M-H]⁻ | 285.07032 |

| [M]⁺ | 286.07705 |

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenothiazine rings, with characteristic splitting patterns. A broad singlet for the N-H proton of the phenothiazine core and another for the carbamate N-H would likely be present. The ethyl group would exhibit a classic triplet (for the -CH₃) and quartet (for the -OCH₂-) pattern.

-

¹³C NMR: The carbon NMR would display a number of signals in the aromatic region (approx. 110-150 ppm) corresponding to the phenothiazine carbons. A distinct signal for the carbonyl carbon of the carbamate would appear downfield (approx. 155-165 ppm), along with signals for the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations around 3300-3400 cm⁻¹ for the secondary amines. A strong C=O stretch for the carbamate carbonyl group would be prominent around 1700-1730 cm⁻¹. C-N and C-S stretching bands, as well as aromatic C-H and C=C bands, would also be present.

Section 4: Methodologies for Experimental Characterization

To address the existing data gaps, standardized experimental protocols are necessary. The following methodologies are presented as a self-validating system for the rigorous characterization of Ethyl 10H-phenothiazin-2-ylcarbamate or similar novel chemical entities.

Protocol 4.1: Determination of Melting Point

This protocol describes the use of a standard digital melting point apparatus to determine the melting range, a key indicator of purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Ramp: Set a rapid heating ramp (e.g., 10-20°C/min) to get an approximate melting temperature.

-

Precise Determination: Using a new sample, heat the block to about 20°C below the approximate melting point.

-

Slow Ramp: Decrease the heating rate to 1-2°C/min.

-

Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: A pure compound should exhibit a sharp melting range of <2°C. A broad range suggests the presence of impurities.

Protocol 4.2: Determination of LogP via Shake-Flask Method (OECD 107)

This protocol provides a definitive experimental value for the octanol-water partition coefficient.

Methodology:

-

Pre-saturation: Shake n-octanol and water together for 24 hours to ensure mutual saturation. Separate the phases.

-

Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration must be determined accurately via UV-Vis spectroscopy or HPLC.

-

Partitioning: In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water phase.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the phases to separate completely. Centrifugation may be required to break up emulsions.

-

Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using the same analytical method as in step 2.

-

Calculation: The concentration in the octanol phase is determined by mass balance (initial concentration minus aqueous concentration). LogP is calculated as: Log₁₀([Compound]octanol / [Compound]water).

-

Validation: The experiment should be performed in triplicate at a constant temperature (e.g., 25°C).

Workflow 4.3: Comprehensive Structure Elucidation

The confirmation of a chemical structure is a multi-step, synergistic process. The following workflow illustrates the logical relationship between different analytical techniques.

Caption: Workflow for structural elucidation and confirmation.

Conclusion

Ethyl 10H-phenothiazin-2-ylcarbamate is a compound of significant interest due to its foundational role in the synthesis of novel phenothiazine-based therapeutics. This guide has synthesized the available data to present a clear picture of its physicochemical properties. While its core molecular identity is well-established and its lipophilicity can be reliably predicted, critical experimental data, particularly for melting point and solubility, are lacking in public literature. The provided protocols offer a standardized approach for researchers to generate this essential data, ensuring the quality and reproducibility required for advanced drug discovery and development programs. The continued characterization of such key intermediates is fundamental to unlocking the full therapeutic potential of the phenothiazine class.

References

-

Exclusive Chemistry Ltd. (2024). Ethyl 10H-phenothiazin-2-ylcarbamate supplier - CAS 37711-29-8. [Link]

-

Benjamin, B. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. [Link]

-

ETH Zürich. (n.d.). Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. Research Collection. [Link]

-

An, D., & O'Donnell, J. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. [Link]

-

PubChemLite. (n.d.). Ethyl n-(10h-phenothiazin-2-yl)carbamate (C15H14N2O2S). [Link]

-

PubChem. (n.d.). Ethyl (10-(3-chloropropanoyl)-10H-phenothiazin-2-yl)carbamate. [Link]

-

PubChem. (n.d.). Ethyl N-(10-(3-(diethylamino)-1-oxopropyl)-10H-phenothiazin-2-yl)carbamate. [Link]

-

Chemsrc. (2025). CAS#:62152-20-9 | ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate. [Link]

-

Capot Chemical Co., Ltd. (2024). MSDS of Ethyl (10-(3-chloropropanoyl)-10H-phenothiazin-2-yl)carbamate. [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11436-11446. [Link]

-

ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

-

Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 5 Physicochemical Properties and Environmental Fate. [Link]

-

News-Medical.Net. (2020). Phenothiazine derivatives show high potential for use in photodynamic therapy. [Link]

-

Lyman, W. J., Reehl, W. F., & Rosenblatt, D. H. (1990). Handbook for estimating physicochemical properties of organic compounds. [Link]

-

MDPI. (n.d.). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. [Link]

-

SpectraBase. (n.d.). Ethyl (2-chloroethyl)carbamate. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

Sources

- 1. CAS 37711-29-8: ethyl 10H-phenothiazin-2-ylcarbamate [cymitquimica.com]

- 2. Ethyl 10H-phenothiazin-2-ylcarbamate|37711-29-8 [benchchem.com]

- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. exchemistry.com [exchemistry.com]

- 8. chemscene.com [chemscene.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. PubChemLite - Ethyl n-(10h-phenothiazin-2-yl)carbamate (C15H14N2O2S) [pubchemlite.lcsb.uni.lu]

Ethyl 10H-phenothiazin-2-ylcarbamate CAS number 37711-29-8 properties.

An In-Depth Technical Guide to Ethyl 10H-phenothiazin-2-ylcarbamate (CAS No. 37711-29-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 10H-phenothiazin-2-ylcarbamate, bearing the CAS number 37711-29-8, is a pivotal heterocyclic compound that serves as a cornerstone in the edifice of medicinal chemistry. While not a therapeutic agent in its own right, its true value is realized as a versatile synthetic intermediate. The phenothiazine core, a tricyclic aromatic system with nitrogen and sulfur heteroatoms, is a recognized "privileged structure" in drug discovery, bestowing upon its derivatives a vast spectrum of pharmacological activities.[1] This guide provides a comprehensive technical overview of Ethyl 10H-phenothiazin-2-ylcarbamate, delving into its physicochemical properties, synthesis, reactivity, and its instrumental role in the development of bioactive molecules. By contextualizing its properties within the broader family of phenothiazines, this document aims to equip researchers with the foundational knowledge required to harness its synthetic potential.

Molecular and Physicochemical Profile

The structural identity and properties of Ethyl 10H-phenothiazin-2-ylcarbamate are foundational to its application in chemical synthesis. While extensive experimental data for this specific intermediate is not widely published, a combination of established data and computational predictions provides a robust profile.

| Property | Value | Source(s) |

| CAS Number | 37711-29-8 | [2] |

| Molecular Formula | C₁₅H₁₄N₂O₂S | [3][4] |

| Molecular Weight | 286.35 g/mol | [1][3][4] |

| IUPAC Name | ethyl N-(10H-phenothiazin-2-yl)carbamate | [3] |

| Synonyms | 2-(Ethoxycarbonylamino)phenothiazine, Moracizine Impurity 1 | [3][5] |

| Physical Form | Solid (predicted) | - |

| Melting Point | Not available (often listed as "-") | [2] |

| Boiling Point | Not available (often listed as "-") | [2] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [3][6] |

| Predicted LogP | 4.4632 | [7] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [7] |

Synthesis and Chemical Reactivity

The synthesis of Ethyl 10H-phenothiazin-2-ylcarbamate is a direct and efficient process, capitalizing on fundamental principles of organic chemistry. Its reactivity is dominated by the nucleophilic character of the nitrogen atom at the 10-position and the chemical nature of the carbamate functional group.

Primary Synthetic Pathway

The most common and direct method for the synthesis of this compound involves the formation of a carbamate linkage at the C-2 position of the phenothiazine ring. This is typically achieved through the reaction of 2-amino-10H-phenothiazine with ethyl chloroformate.[1] The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion.[1]

Experimental Protocol: Synthesis of Ethyl 10H-phenothiazin-2-ylcarbamate

-

Reaction Setup: To a solution of 2-amino-10H-phenothiazine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of triethylamine.

-

Addition of Reagent: Cool the mixture in an ice bath (0 °C). Add ethyl chloroformate dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure Ethyl 10H-phenothiazin-2-ylcarbamate.

Caption: Synthetic workflow for Ethyl 10H-phenothiazin-2-ylcarbamate.

Key Reaction Sites and Derivatization

The synthetic utility of Ethyl 10H-phenothiazin-2-ylcarbamate stems from its potential for further functionalization, primarily at the N-10 position of the phenothiazine ring. This site is readily derivatized to introduce a wide variety of side chains, which is a cornerstone of structure-activity relationship (SAR) studies in phenothiazine-based drug discovery.[1]

-

N-10 Acylation: The N-H group can be acylated using acyl chlorides or anhydrides in the presence of a base. A notable example is the reaction with β-chloropropionyl chloride to form Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate.[1][8][] This intermediate is a precursor for introducing amine-containing side chains, a common feature in many antipsychotic drugs.[1][]

-

N-10 Alkylation: The nitrogen can also be alkylated using alkyl halides in the presence of a strong base. This allows for the introduction of simple alkyl or more complex functionalized chains.

-

Carbamate Reactivity: The ethyl carbamate group at the C-2 position is generally stable but can undergo hydrolysis under strong acidic or basic conditions. It can also potentially participate in transesterification reactions.[3][6]

Caption: Diverse biological activities of the phenothiazine scaffold.

-

Antipsychotic Activity: The most well-known application of phenothiazines is in the treatment of psychosis. [10]Drugs like chlorpromazine and perphenazine act primarily as antagonists of dopamine D2 receptors in the central nervous system. [11]The side chain at the N-10 position is critical for this activity.

-

Anticancer Potential: More recently, phenothiazines have been identified as potential anticancer agents. [5][12]They have been shown to exhibit cytotoxicity against various cancer cell lines, and some derivatives modulate the activity of cholinesterases, which have been identified as potential targets in liver cancer. [5][12]* Antimicrobial and Other Activities: The phenothiazine core is also being investigated for antifungal, antiprotozoal, and antioxidant therapies. [13]Thioridazine, for instance, has shown activity against drug-resistant tuberculosis and MRSA.

Application in Bioactive Molecule Synthesis: Moricizine

A direct illustration of the utility of Ethyl 10H-phenothiazin-2-ylcarbamate is its relationship to the antiarrhythmic drug, Moricizine . Moricizine is a Class I antiarrhythmic agent used to treat ventricular rhythm disturbances. [14][15]Structurally, it is an N-10 acylated derivative of the title compound, featuring a 3-(morpholin-4-yl)propanoyl group at the nitrogen and the same ethyl carbamate at the 2-position. [14][16] Ethyl 10H-phenothiazin-2-ylcarbamate is a direct precursor or a key impurity in the synthesis of Moricizine, underscoring its industrial and pharmaceutical relevance. [5][17][18]The synthesis involves the acylation of the N-10 position, demonstrating the practical application of the reactivity discussed in Section 2.2.

Safety and Handling

According to available Safety Data Sheets, Ethyl 10H-phenothiazin-2-ylcarbamate should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. Standard laboratory safety protocols should be followed.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area. [5]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5]* Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Toxicology: It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. [5]

Conclusion

Ethyl 10H-phenothiazin-2-ylcarbamate (CAS 37711-29-8) is a compound of significant interest not for its own biological effects, but as a strategic molecular scaffold. Its straightforward synthesis and the versatile reactivity of its phenothiazine core make it an invaluable starting material for the synthesis of a wide range of pharmacologically active molecules. From established antiarrhythmics like Moricizine to novel candidates in oncology and infectious disease, the derivatives of this compound continue to be an active area of research. This guide has synthesized the available data to provide a technical foundation for researchers aiming to exploit the rich medicinal chemistry of the phenothiazine class, with Ethyl 10H-phenothiazin-2-ylcarbamate as a key entry point.

References

-

Al-Hadiya, B., Shaddel, M., & Al-Otaibi, K. (2020). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Available at: [Link]

-

Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. Available at: [Link]

-

Wikipedia contributors. (n.d.). Phenothiazine. Wikipedia. Available at: [Link]

-

Arrigoni-Martelli, E., & Kramer, M. (1959). [Pharmacological study of a new phenothiazine derivative: perphenazine]. Archives Internationales de Pharmacodynamie et de Thérapie, 119(3-4), 311-33. Available at: [Link]

-

Jeelani, S., & Wadhwa, R. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Exclusive Chemistry Ltd. (2024). Ethyl 10H-phenothiazin-2-ylcarbamate supplier - CAS 37711-29-8. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:62152-20-9 | ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate. Available at: [Link]

-

SpectraBase. (n.d.). 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl diethyldithiocarbamate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ACS Publications. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Available at: [Link]

-

ResearchGate. (2022). (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Available at: [Link]

-

PubChem. (n.d.). Ethyl (10-(3-chloropropanoyl)-10H-phenothiazin-2-yl)carbamate. Available at: [Link]

-

Mitchell, S. C. (1994). The toxicity of phenothiazine. Drug Metabolism and Drug Interactions, 11(3), 201-35. Available at: [Link]

-

precisionFDA. (n.d.). MORICIZINE. Available at: [Link]

-

PubChem. (n.d.). Moricizine. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2022). A REVIEW ON IMPURITIES IN DRUG SUBSTANCE AND DRUG PRODUCT. Available at: [Link]

-

Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Available at: [Link]

-

Podrid, P. J. (1991). Classification of the antiarrhythmic action of moricizine. The Journal of Clinical Pharmacology, 31(3), 216-21. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. exchemistry.com [exchemistry.com]

- 3. ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate CAS#: 62152-20-9 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 37711-29-8: ethyl 10H-phenothiazin-2-ylcarbamate [cymitquimica.com]

- 7. ADVERSE REACTIONS TO PHENOTHIAZINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl (10-(3-chloropropanoyl)-10H-phenothiazin-2-yl)carbamate | C18H17ClN2O3S | CID 2772062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. [Pharmacological study of a new phenothiazine derivative: perphenazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Classification of the antiarrhythmic action of moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GSRS [precision.fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

A Technical Guide to the Molecular Structure and Physicochemical Properties of Ethyl 10H-phenothiazin-2-ylcarbamate

Executive Summary

Ethyl 10H-phenothiazin-2-ylcarbamate (CAS No. 37711-29-8) is a heterocyclic organic compound built upon the phenothiazine core.[1][2] The phenothiazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents.[3] This guide provides an in-depth analysis of the molecular structure, molecular weight, and key physicochemical properties of Ethyl 10H-phenothiazin-2-ylcarbamate. Furthermore, it outlines common synthetic pathways and its strategic application as a versatile building block for developing novel therapeutics, particularly those targeting the central nervous system (CNS).[3] Understanding these fundamental characteristics is critical for researchers engaged in the design, synthesis, and characterization of new chemical entities derived from this valuable intermediate.

Molecular Structure and Chemical Identity

The structure of Ethyl 10H-phenothiazin-2-ylcarbamate is defined by its tricyclic phenothiazine nucleus, which is functionalized with an ethyl carbamate group at the C-2 position. This arrangement imparts a unique combination of steric and electronic properties that are crucial for its reactivity and biological interactions.

Core Scaffold: The Phenothiazine Nucleus

The foundation of the molecule is the 10H-phenothiazine ring system, a butterfly-shaped tricyclic structure containing sulfur and nitrogen heteroatoms.[1] This non-planar conformation is a hallmark of phenothiazine derivatives and influences their interaction with biological targets. The nitrogen atom at the 10-position (N-10) and the various positions on the aromatic rings serve as key sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

Primary Functionalization: The Ethyl Carbamate Group

Attached to the C-2 position of the phenothiazine core is an ethyl carbamate (-NH-C(=O)O-CH₂CH₃) functional group. The presence of this group significantly impacts the molecule's polarity, solubility, and potential for hydrogen bonding. It serves as a stable, synthetically accessible moiety that is often a precursor or a key pharmacophoric element in more complex drug candidates.

Chemical Identification

Accurate identification is paramount in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 37711-29-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₄N₂O₂S | [1][3][4][5][6] |

| SMILES | CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | [4][7] |

| InChIKey | TZCBPVYEETWLEX-UHFFFAOYSA-N | [1][3] |

| Common Synonyms | Ethyl N-10H-phenothiazin-2-ylcarbamate, 2-(Ethoxycarbonylamino)phenothiazine | [1][5] |

Molecular Structure Visualization

The connectivity of the atoms within Ethyl 10H-phenothiazin-2-ylcarbamate is depicted in the diagram below.

Caption: 2D representation of Ethyl 10H-phenothiazin-2-ylcarbamate.

Molecular Weight and Physicochemical Properties

A precise understanding of molecular weight is essential for stoichiometric calculations in synthesis and for analytical confirmation via mass spectrometry.

Molecular Weight

| Parameter | Value | Significance | Source(s) |

| Average Molecular Weight | 286.35 g/mol | Used for calculating molar quantities in bulk chemical reactions. | [1][4][5] |

| Monoisotopic Mass | 286.0776 Da | The exact mass of the molecule with the most abundant isotopes; crucial for High-Resolution Mass Spectrometry (HRMS) confirmation. | [3][7] |

Predicted Physicochemical Data

Computational models provide valuable estimates of a molecule's behavior, guiding experimental design in drug discovery.

| Property (Predicted) | Value | Implication | Source(s) |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | Suggests good potential for cell membrane permeability. | [4] |

| LogP | 4.46 | Indicates high lipophilicity, affecting solubility and formulation. | [4] |

| Hydrogen Bond Donors | 2 | The two N-H groups can participate in hydrogen bonding. | [4] |

| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can act as hydrogen bond acceptors. | [4] |

Synthesis and Strategic Application

Ethyl 10H-phenothiazin-2-ylcarbamate is not only a compound of interest itself but also a critical intermediate for more complex derivatives.

Core Synthesis Protocol

The most direct synthesis involves the carbamoylation of 2-amino-10H-phenothiazine.

Objective: To introduce an ethyl carbamate moiety at the C-2 position of the phenothiazine ring.

Methodology:

-

Reactant Preparation: Dissolve 2-amino-10H-phenothiazine in a suitable inert aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane).

-

Base Addition: Add an organic base (e.g., triethylamine, pyridine) to the solution.

-

Expertise Insight: The base is critical. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without it, the HCl would protonate the amine reactants, halting the nucleophilic attack and preventing product formation.

-

-

Acylation: Slowly add ethyl chloroformate to the reaction mixture, typically at reduced temperature (0 °C) to control the exothermic reaction.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir until reaction completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved via column chromatography or recrystallization to yield the final product.

Utility as a Synthetic Intermediate

The true value of this compound lies in its potential for further derivatization, particularly at the N-10 position. This site is readily alkylated or acylated to introduce new functionalities and modulate pharmacological activity. A prime example is its use in synthesizing precursors for novel CNS agents.[3]

Workflow: Synthesis and N-10 Derivatization

Caption: Synthetic workflow from starting material to a derivatized product.

Analytical Confirmation

To ensure the identity and purity of Ethyl 10H-phenothiazin-2-ylcarbamate, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system for characterization.

-

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The experimentally determined exact mass should align with the calculated monoisotopic mass of 286.0776 Da, providing unequivocal evidence of the compound's identity.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. Key expected signals in the ¹H NMR spectrum would include a triplet and a quartet for the ethyl group, distinct signals for the aromatic protons, and characteristic peaks for the two N-H protons.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound.[8] A sharp, single peak under various conditions indicates a high degree of purity, which is essential for use in subsequent synthetic steps or biological assays.

-

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, such as N-H stretches, C=O (carbonyl) stretching from the carbamate, and C-S vibrations characteristic of the phenothiazine ring.

Conclusion

Ethyl 10H-phenothiazin-2-ylcarbamate is a well-defined chemical entity whose molecular structure and weight are established with high confidence. Its true value in the fields of drug discovery and medicinal chemistry is derived from the strategic combination of the pharmacologically significant phenothiazine core and the synthetically versatile carbamate and N-10 amine functionalities. As a key building block, it provides a reliable and adaptable platform for the synthesis of novel, high-value compounds, empowering researchers to explore new frontiers in therapeutic development.

References

-

Title: Ethyl (10-(3-chloropropanoyl)-10H-phenothiazin-2-yl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 10H-phenothiazin-2-ylcarbamate Manufacturer Supplier Source: RXN Chemicals URL: [Link]

-

Title: CAS No : 37711-29-8 | Product Name : Ethyl (10H-phenothiazin-2-yl)carbamate Source: Pharmaffiliates URL: [Link]

-

Title: Ethyl 10H-phenothiazin-2-ylcarbamate supplier - CAS 37711-29-8 Source: Exclusive Chemistry Ltd URL: [Link]

-

Title: Ethyl n-(10h-phenothiazin-2-yl)carbamate (C15H14N2O2S) Source: PubChemLite URL: [Link]

Sources

- 1. CAS 37711-29-8: ethyl 10H-phenothiazin-2-ylcarbamate [cymitquimica.com]

- 2. rxnchem.com [rxnchem.com]

- 3. Ethyl 10H-phenothiazin-2-ylcarbamate|37711-29-8 [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. exchemistry.com [exchemistry.com]

- 7. PubChemLite - Ethyl n-(10h-phenothiazin-2-yl)carbamate (C15H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 8. 37711-29-8|Ethyl 10H-phenothiazin-2-ylcarbamate|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 10H-phenothiazin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of Ethyl 10H-phenothiazin-2-ylcarbamate, a derivative of the pharmaceutically significant phenothiazine scaffold. In the absence of publicly available experimental spectra, this document leverages high-fidelity computational prediction methods for ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside a detailed analysis of its predicted mass spectrometry fragmentation pattern. To ground these predictions in empirical data, a comparative analysis is made with published spectra of closely related phenothiazine analogues. Furthermore, this guide presents detailed, field-proven protocols for the experimental acquisition of these spectroscopic data, ensuring researchers can validate these findings and apply these methodologies in their own laboratories. This document is intended to serve as a practical reference for scientists engaged in the synthesis, quality control, and structural elucidation of phenothiazine-based compounds in drug discovery and development.

Introduction: The Significance of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including antipsychotic, antihistaminic, and antiemetic agents. The functionalization of the phenothiazine nucleus allows for the fine-tuning of its pharmacological properties. Ethyl 10H-phenothiazin-2-ylcarbamate is one such derivative, incorporating a carbamate group that can significantly influence its biological activity and pharmacokinetic profile.

Accurate structural confirmation and purity assessment are critical in the development of any potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth look at the expected spectroscopic signature of Ethyl 10H-phenothiazin-2-ylcarbamate.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of Ethyl 10H-phenothiazin-2-ylcarbamate with systematic atom numbering for NMR assignments is presented below.

Caption: Molecular structure of Ethyl 10H-phenothiazin-2-ylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides valuable information on the chemical environment of the protons. The predictions are based on computational algorithms that analyze the molecule's topology.[1][2]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H10 (N-H) | ~8.3 | br s | 1H | Phenothiazine N-H |

| Aromatic Protons | 6.8 - 7.6 | m | 7H | Phenothiazine ring protons |

| N-H (Carbamate) | ~7.8 | br s | 1H | Carbamate N-H |

| -O-CH₂- | ~4.2 | q | 2H | Ethyl ester methylene |

| -CH₃ | ~1.3 | t | 3H | Ethyl ester methyl |

Rationale behind Predicted Shifts:

-

Phenothiazine Protons (6.8 - 7.6 ppm): The protons on the tricyclic phenothiazine system are expected to resonate in the aromatic region. Their exact chemical shifts and multiplicities will be influenced by the electron-donating effects of the nitrogen and sulfur atoms, as well as the carbamate substituent.

-

N-H Protons (~8.3 and ~7.8 ppm): The protons attached to nitrogen atoms are typically observed as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration. The phenothiazine N-H is expected to be in a similar environment to the parent compound, while the carbamate N-H will also appear in the downfield region.

-

Ethyl Group Protons (~4.2 and ~1.3 ppm): The methylene (-CH₂-) protons of the ethyl group are adjacent to an oxygen atom, which deshields them, causing a downfield shift to around 4.2 ppm. These protons will appear as a quartet due to coupling with the neighboring methyl group. The methyl (-CH₃) protons are further from the electronegative oxygen and will resonate upfield at approximately 1.3 ppm as a triplet, coupled to the methylene protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~154 | Carbonyl carbon |

| Aromatic Carbons | 115 - 145 | Carbons of the phenothiazine rings |

| -O-CH₂- | ~61 | Ethyl ester methylene carbon |

| -CH₃ | ~15 | Ethyl ester methyl carbon |

Rationale behind Predicted Shifts:

-

Carbonyl Carbon (~154 ppm): The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield.

-

Aromatic Carbons (115 - 145 ppm): The twelve carbons of the phenothiazine ring system will give rise to a series of peaks in this region. The carbons directly attached to the nitrogen and sulfur atoms, as well as the carbon bearing the carbamate substituent, will have distinct chemical shifts.

-

Ethyl Group Carbons (~61 and ~15 ppm): Similar to the proton spectrum, the methylene carbon is deshielded by the adjacent oxygen atom, while the methyl carbon is found upfield.

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized procedure for acquiring high-quality NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H stretch (Phenothiazine) |

| ~3300 | Medium, Sharp | N-H stretch (Carbamate) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic -CH₂, -CH₃) |

| ~1700 | Strong | C=O stretch (Carbonyl of carbamate) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic rings) |

| ~1220 | Strong | C-O stretch (Ester) |

| ~750 | Strong | C-H bend (Aromatic) |

Rationale for Key Absorptions:

-

N-H Stretches (~3350 and ~3300 cm⁻¹): The presence of two distinct N-H bonds (one in the phenothiazine ring and one in the carbamate group) will likely give rise to sharp absorption bands in this region.

-

C=O Stretch (~1700 cm⁻¹): The carbonyl group of the carbamate is expected to produce a strong, sharp absorption band, which is a key diagnostic peak for this functional group.

-

C-O Stretch (~1220 cm⁻¹): The C-O single bond stretch of the ester portion of the carbamate will also be a prominent feature.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid Ethyl 10H-phenothiazin-2-ylcarbamate powder onto the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₅H₁₄N₂O₂S

-

Molecular Weight: 286.35 g/mol

-

Monoisotopic Mass: 286.0776 Da

-

Predicted [M+H]⁺: 287.0849

Predicted Fragmentation Pathway

Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that leads to fragmentation of the molecule. The predicted fragmentation pathway for Ethyl 10H-phenothiazin-2-ylcarbamate is as follows:

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation of Fragmentation:

-

Loss of Ethoxy Radical (m/z 225): A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃).

-

Loss of Methyl Radical (m/z 271): Cleavage of the terminal methyl group from the ethyl ester is also a plausible fragmentation pathway.

-

Formation of Phenothiazinyl Cation (m/z 198): Subsequent fragmentation of the carbamate group can lead to the stable phenothiazinyl cation.

-

Ethoxy Cation (m/z 45): The ethoxy group can also be observed as a separate fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Vaporization: The sample is heated under vacuum to promote vaporization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for Ethyl 10H-phenothiazin-2-ylcarbamate, a compound of interest in medicinal chemistry. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the synthesis, identification, and quality control of this and related phenothiazine derivatives. The causal explanations for spectral features and the detailed methodologies are designed to empower researchers in their drug development endeavors. It is recommended that this predicted data be confirmed with experimental results for any cGMP applications.

References

-

PubChem. Ethyl n-(10h-phenothiazin-2-yl)carbamate. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]

-

Royal Society of Chemistry. Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. [Link]

-

International Organisation of Vine and Wine. Ethyl Carbamate (Type-II). [Link]

Sources

A Technical Guide to the Biological Activities of Phenothiazine Carbamate Derivatives

Executive Summary: The fusion of the privileged phenothiazine scaffold with the versatile carbamate moiety presents a compelling strategy in modern medicinal chemistry. Phenothiazines, historically recognized for their neuroleptic properties, possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The carbamate functional group is a well-established pharmacophore known to enhance molecular stability, improve membrane permeability, and act as a potent inhibitor of key enzymes, most notably cholinesterases. This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic potential of phenothiazine carbamate derivatives. We will examine their significant activity as cholinesterase inhibitors for neurodegenerative diseases, their cytotoxicity against various cancer cell lines, and their potential as novel antimicrobial agents. Detailed experimental protocols and mechanistic pathways are provided to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.

The Strategic Fusion: Phenothiazine and the Carbamate Moiety

The Phenothiazine Core: A Privileged Scaffold in Drug Discovery

The phenothiazine tricycle, a sulfur and nitrogen-containing heterocyclic system, is a cornerstone of pharmaceutical chemistry. First synthesized in the late 19th century, its derivatives revolutionized psychiatry in the 1950s with the advent of chlorpromazine, the first typical antipsychotic drug.[1] This class of drugs primarily exerts its neuroleptic effects by antagonizing dopamine D2 receptors in the mesolimbic pathway.[2][3] Beyond their profound impact on mental health treatment, subsequent research has unveiled a remarkable diversity of biological activities inherent to the phenothiazine scaffold. These include potent anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties, making it a "privileged scaffold" for developing novel therapeutic agents.[2][4][5] The planar, electron-rich nature of the tricyclic system allows it to intercalate with DNA, interact with various enzymatic active sites, and disrupt cellular membranes, contributing to its broad bioactivity.[6]

The Carbamate Functional Group: A Versatile Pharmacological Modulator

The carbamate group (-O-CO-NR₂) is a key functional group in numerous clinically successful drugs and agrochemicals.[7][8] Its utility stems from several key features:

-

Enzyme Inhibition: Carbamates are classic "pseudoirreversible" inhibitors of serine hydrolases, such as acetylcholinesterase (AChE). They act by transferring their carbamoyl group to the active site serine, forming a transient covalent bond that is much slower to hydrolyze than the natural acetyl group, leading to prolonged enzyme inhibition.[9]

-

Prodrug Strategy: The carbamate linkage can be used to mask polar hydroxyl or amine groups, improving the lipophilicity and oral bioavailability of a parent drug. Once absorbed, the carbamate can be enzymatically cleaved to release the active molecule.

-

Structural Mimicry: The planar structure and hydrogen bonding capabilities of the carbamate bond allow it to mimic the peptide bond, enabling it to interact with protein active sites.

Rationale for Hybridization: The Phenothiazine Carbamate Construct

The strategic combination of the phenothiazine core with a carbamate functional group is hypothesized to yield hybrid molecules with synergistic or novel biological activities. This approach aims to:

-

Direct the Phenothiazine Scaffold to New Targets: By incorporating a carbamate, known for its affinity for cholinesterases, the potent but often non-specific phenothiazine core can be directed towards targets relevant to neurodegenerative diseases like Alzheimer's.[10][11]

-

Enhance Existing Activities: The carbamate moiety can modify the physicochemical properties of the phenothiazine derivative, potentially improving its cell permeability and metabolic stability, thereby enhancing its inherent anticancer or antimicrobial effects.[8]

-

Develop Multi-Target Ligands: A single molecule that can, for instance, inhibit cholinesterase activity and simultaneously exert antioxidant or anti-apoptotic effects could offer a more holistic therapeutic approach for complex multifactorial diseases.

Synthetic Pathways to Phenothiazine Carbamates

The synthesis of phenothiazine carbamates is generally straightforward, leveraging well-established chemical reactions. The most common approach involves the reaction of a nucleophilic phenothiazine precursor with an electrophilic carbamoylating agent.

General Synthetic Workflow

The primary synthetic routes involve two main variations depending on the point of attachment:

-

N-10 Carbamates: The nitrogen atom at position 10 of the phenothiazine ring acts as the nucleophile. It can be reacted with a carbamoyl chloride or an isocyanate (generated in situ or directly) to form the N-C bond of the carbamate.

-

Side-Chain Carbamates: A phenothiazine derivative is first functionalized with a side chain containing a hydroxyl group (e.g., 10-(2-hydroxyethyl)phenothiazine). This terminal alcohol then serves as the nucleophile to react with an isocyanate or carbamoyl chloride, forming an O-carbamate.

The workflow below illustrates the general synthesis of a side-chain phenothiazine carbamate, a common strategy for creating diverse libraries of compounds.

Caption: General workflow for the synthesis of a side-chain phenothiazine carbamate derivative.

Example Protocol: Synthesis of 2-(10H-phenothiazin-10-yl)ethyl phenylcarbamate

This protocol provides a representative, self-validating method for synthesizing a phenothiazine carbamate derivative. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To synthesize a model phenothiazine carbamate via a two-step process: N-alkylation followed by carbamoylation.

Materials:

-

10H-Phenothiazine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromoethanol

-

Phenyl isocyanate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc), Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

Part A: Synthesis of 2-(10H-phenothiazin-10-yl)ethanol (Intermediate)

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The glassware is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen.

-

Causality: An inert atmosphere (nitrogen) is critical because sodium hydride is highly reactive with atmospheric moisture and oxygen. Flame-drying removes adsorbed water from the glassware.

-

-

Reagent Addition: Add 10H-phenothiazine (10.0 g, 50.2 mmol) and anhydrous DMF (100 mL) to the flask. Stir the solution until the phenothiazine dissolves.

-

Deprotonation: Carefully add sodium hydride (2.4 g, 60.2 mmol, 1.2 eq) portion-wise at 0°C (ice bath). The solution will effervesce (hydrogen gas evolution) and turn deep green or red, indicating the formation of the phenothiazine anion. Stir for 30 minutes at 0°C.

-

Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the N-H of phenothiazine. Using a slight excess (1.2 eq) ensures complete reaction. The low temperature controls the exothermic reaction.

-

-

Alkylation: Add 2-bromoethanol (4.3 mL, 60.2 mmol, 1.2 eq) dropwise via the dropping funnel over 20 minutes, keeping the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Causality: The phenothiazine anion is a potent nucleophile that attacks the electrophilic carbon of 2-bromoethanol in an Sₙ2 reaction. Slow, cold addition prevents side reactions.

-

-

Work-up and Quenching: Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc). Once the starting material is consumed, cool the flask to 0°C and cautiously quench the reaction by the slow addition of water (50 mL) to destroy any unreacted NaH.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of 2-(10H-phenothiazin-10-yl)ethyl phenylcarbamate (Final Product)

-

Reactor Setup: In a separate flame-dried flask under nitrogen, dissolve the purified intermediate 2-(10H-phenothiazin-10-yl)ethanol (5.0 g, 20.5 mmol) in anhydrous THF (80 mL).

-

Carbamoylation: Add phenyl isocyanate (2.2 mL, 20.5 mmol, 1.0 eq) dropwise at room temperature. Stir the reaction mixture overnight.

-

Causality: The hydroxyl group of the intermediate acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate to form the stable carbamate linkage. A 1:1 stoichiometry is often sufficient for this efficient reaction.

-

-

Isolation: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or EtOAc/hexane) to yield the final phenothiazine carbamate product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Key Biological Activities and Mechanisms of Action

Cholinesterase Inhibition: A Prime Target for Neurodegeneration

A major and highly promising activity of phenothiazine carbamates is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11] Inhibition of AChE is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[10]

Mechanism of Inhibition: Phenothiazine carbamates act as pseudoirreversible inhibitors of AChE.[9] The inhibition process involves a two-step mechanism: first, the inhibitor binds to the active site of the enzyme, and second, the carbamoyl moiety is transferred to the catalytic serine residue (Ser203 in human AChE), forming a stable carbamoylated enzyme intermediate. This intermediate is much more resistant to hydrolysis than the acetylated enzyme formed with acetylcholine, effectively taking the enzyme out of commission for an extended period. Interestingly, studies have shown that while they act as pseudoirreversible inhibitors for AChE, some phenothiazine carbamates can act as reversible inhibitors for BChE, suggesting a different binding mode, possibly involving π-π stacking interactions with aromatic residues in the active site gorge without covalent bond formation.[9]

Caption: Mechanism of pseudoirreversible inhibition of AChE by a phenothiazine carbamate.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color formation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 100 mM sodium phosphate buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in phosphate buffer.

-

ATCh Solution: 10 mM acetylthiocholine iodide in phosphate buffer.

-

AChE Solution: 0.5 U/mL of electric eel AChE in phosphate buffer containing 0.1% BSA.

-

Test Compound Stock: 1 mM stock solution of the phenothiazine carbamate derivative in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the test compound solution (serially diluted to achieve a range of final concentrations) to the wells. For the control (100% activity), add 25 µL of 1% DMSO.

-

Add 125 µL of DTNB solution to all wells.

-

Add 25 µL of AChE solution to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for time-dependent or irreversible inhibitors.

-

-

Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

-

-

Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

-

Anticancer Activity

Phenothiazine derivatives are known to exhibit potent cytotoxic effects against a wide range of cancer cell lines, including multi-drug resistant (MDR) strains.[1] Their mechanisms of action are multifactorial and include the induction of apoptosis, cell cycle arrest, inhibition of efflux pumps like P-glycoprotein, and modulation of key signaling pathways.[2] The addition of a carbamate moiety can further enhance this activity.

Mechanisms of Anticancer Action:

-

Apoptosis Induction: Phenothiazines can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. They have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases (e.g., Caspase-3 and -9).[1]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, most commonly at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[1]

-

Signaling Pathway Modulation: They are known to interfere with critical cancer-promoting pathways, such as the PI3K/Akt and MAPK/ERK pathways.[2]

Caption: Simplified intrinsic apoptosis pathway induced by phenothiazine carbamates.

Quantitative Data: Cytotoxicity of Phenothiazine Derivatives The following table summarizes the cytotoxic activity (IC₅₀ values) of representative phenothiazine derivatives against human liver cancer cell lines, demonstrating the potent anticancer potential of this scaffold.[2]

| Compound | Cell Line | IC₅₀ (µM)[2] |

| Trifluoperazine (TFP) | Hep3B | 13.4 |

| Prochlorperazine (PCP) | Hep3B | 16.7 |

| Derivative 1 | Hep3B | 10.2 |

| Derivative 8 | Hep3B | 14.6 |

| Trifluoperazine (TFP) | SkHep1 | 20.2 |

| Prochlorperazine (PCP) | SkHep1 | 24.5 |

Note: Derivatives 1 and 8 are novel phenothiazine carboxamides, structurally related to carbamates.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Hep3B) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenothiazine carbamate compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and wells with medium only (blank). Incubate for 48 or 72 hours.

-

Causality: A 48-72 hour incubation period is typically sufficient to observe the cytotoxic or anti-proliferative effects of a test compound.

-

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

-

Causality: During this time, only viable cells with active mitochondria will reduce the MTT to formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

-

Plot % Viability versus the logarithm of the compound concentration to determine the IC₅₀ value.

-

Antimicrobial and Antifungal Activity

The phenothiazine scaffold has long been recognized for its broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[12][13] Key mechanisms include the disruption of bacterial cell membrane integrity and the inhibition of efflux pumps, which are responsible for multidrug resistance (MDR).[6][12] Carbamates are also a well-known class of fungicides used in agriculture.[7] The combination of these two pharmacophores in phenothiazine carbamates holds significant promise for developing new agents to combat resistant microbial infections.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Microorganism Preparation: Grow the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the phenothiazine carbamate compound in the broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microorganism suspension to each well, bringing the final volume to 200 µL. Include a positive control well (microorganism, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader at 600 nm.

Future Perspectives and Drug Development Challenges

The development of phenothiazine carbamate derivatives is a promising frontier in medicinal chemistry. The ability to modulate cholinesterase activity, exert potent cytotoxicity against cancer cells, and inhibit microbial growth highlights their therapeutic versatility. However, several challenges must be addressed for clinical translation.

-

Selectivity and Off-Target Effects: A primary challenge is optimizing selectivity. The parent phenothiazine scaffold is known to interact with numerous receptors (dopaminergic, adrenergic, histaminergic), leading to side effects like extrapyramidal symptoms.[14][15] Future design efforts must focus on creating derivatives that retain high potency for the desired target (e.g., AChE) while minimizing interactions with off-target receptors.[11]

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial. Key modifications to investigate include the nature of the substituent on the carbamate nitrogen, the length and type of linker between the phenothiazine core and the carbamate group, and substitutions on the phenothiazine rings (e.g., electron-withdrawing groups like -CF₃ or -Cl at position 2 are known to enhance activity).[14][16]

-

Pharmacokinetics and ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is essential to identify candidates with favorable drug-like properties.

Conclusion

Phenothiazine carbamate derivatives represent a strategically designed class of hybrid molecules with significant therapeutic potential. By leveraging the broad bioactivity of the phenothiazine core and the targeted inhibitory capacity of the carbamate moiety, these compounds have demonstrated compelling activity as cholinesterase inhibitors, anticancer agents, and antimicrobials. The synthetic accessibility of these derivatives allows for extensive chemical modification, providing a robust platform for structure-activity relationship studies and the optimization of lead compounds. While challenges related to selectivity and off-target effects remain, continued investigation into this chemical space is poised to yield novel and effective therapeutic agents for a range of complex diseases.

References

-

[Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho

-

nlm.nih.gov/40063502/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Phenothiazine-Based Compounds: A Technical Guide for Researchers

Introduction: A Legacy of Serendipity and Scientific Inquiry

The story of phenothiazine-based compounds is a testament to the pivotal role of serendipity in drug discovery, followed by decades of rigorous scientific investigation to unravel their complex mechanisms of action. Initially synthesized in 1883, the therapeutic potential of the phenothiazine nucleus, a tricyclic structure with two benzene rings linked by a sulfur and a nitrogen atom, remained largely unexplored until the mid-20th century. The development of promethazine as an antihistamine and the subsequent discovery of chlorpromazine's profound antipsychotic effects revolutionized the treatment of psychiatric disorders and laid the foundation for modern psychopharmacology.[1] This guide provides an in-depth exploration of the intricate molecular mechanisms that underpin the diverse therapeutic and off-target effects of this important class of compounds, offering a technical resource for researchers, scientists, and drug development professionals.

The core 10H-phenothiazine structure allows for extensive chemical modifications, particularly at the nitrogen and carbon-2 positions of the tricyclic ring and the terminal amine of the side chain. These substitutions critically influence the pharmacological profile of the resulting compound, dictating its affinity and activity at a wide array of biological targets. This chemical versatility is the basis for the broad spectrum of clinical applications for phenothiazine derivatives, which extend beyond psychosis to include antiemetic, antihistaminic, and even potential anticancer and antimicrobial properties.[1][2] Understanding the structure-activity relationships (SAR) is therefore paramount to dissecting their mechanisms of action and for the rational design of novel therapeutic agents with improved efficacy and safety profiles.[3][4][5]

This guide will delve into the primary and secondary mechanisms of action of phenothiazine-based compounds, followed by a detailed examination of the key experimental protocols used to investigate these mechanisms. By providing both the "what" and the "how," we aim to equip researchers with the knowledge and practical insights necessary to advance our understanding of this fascinating and enduring class of drugs.

Primary Mechanism of Action: The Dopamine D2 Receptor Antagonism

The hallmark of first-generation antipsychotic phenothiazines is their ability to antagonize dopamine receptors in the central nervous system, with a particularly high affinity for the D2 subtype.[6] This action is central to their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to arise from hyperactive dopaminergic signaling in the mesolimbic pathway.[6]

The phenothiazine molecule, in a specific conformation, is believed to mimic the structure of dopamine, allowing it to bind to the D2 receptor without activating it, thereby blocking the binding of the endogenous neurotransmitter.[7][8] The affinity for the D2 receptor is significantly influenced by the nature of the substituent at the C-2 position of the phenothiazine ring and the composition of the side chain. For instance, an electron-withdrawing group at C-2 and a three-carbon chain separating the ring nitrogen from the terminal amine are crucial for potent D2 antagonist activity.

Visualizing the Dopamine D2 Receptor Antagonism Pathway

Sources

- 1. Video: A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer [jove.com]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In-Vitro Evaluation of Ethyl 10H-phenothiazin-2-ylcarbamate